![molecular formula C13H17N3O2 B13407650 1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407650.png)
1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone is an organic compound that features a piperazine ring substituted with an amino-benzoyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone typically involves the reaction of 2-amino-benzoyl chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action can include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
1-Benzoylpiperazine: Shares the piperazine and benzoyl moieties but lacks the amino group.
2-Amino-benzoyl-piperidine: Similar structure but with a piperidine ring instead of piperazine.
N-Benzoyl-piperazine: Similar but without the ethanone group.
Uniqueness: 1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone is unique due to the presence of both the amino-benzoyl and ethanone groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-[4-(2-aminobenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H17N3O2/c1-10(17)15-6-8-16(9-7-15)13(18)11-4-2-3-5-12(11)14/h2-5H,6-9,14H2,1H3 |
InChI Key |
LHKVMXSNEIQLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


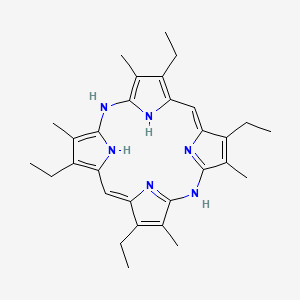
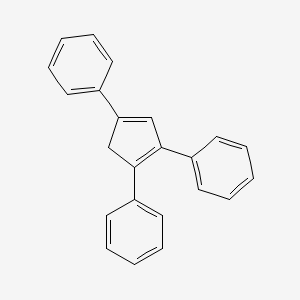
![2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13407585.png)

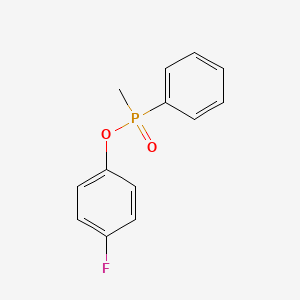
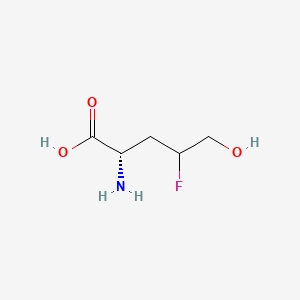
![(2R)-2-acetamido-3-[(5-pyridin-3-yl-1H-pyrrol-2-yl)sulfanyl]propanoic acid](/img/structure/B13407609.png)
![(4aR,4bS,5S,6aS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-9-oxa-7-aza-pentaleno[2,1-a]phenanthren-2-one](/img/structure/B13407620.png)
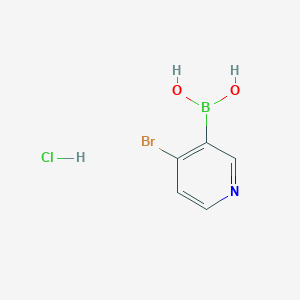
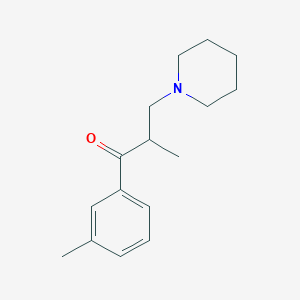

![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13407636.png)

![N-[(oxolan-2-yl)methyl]cyclohexanamine](/img/structure/B13407653.png)
